4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine
Overview
Description
“4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine” is a chemical compound used in scientific research for its diverse applications, ranging from drug development to materials science. It has a CAS Number of 1017782-75-0 and a molecular weight of 226.71 .
Molecular Structure Analysis
The molecule contains a total of 31 bond(s). There are 16 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 tertiary amine(s) (aromatic) and 1 Pyrimidine(s) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrimidines are known to participate in a variety of reactions .Physical and Chemical Properties Analysis
The compound has a melting point of 80 - 82 degrees Celsius . Its InChI Code is 1S/C10H15ClN4/c1-8-12-9 (11)7-10 (13-8)15-5-3-14 (2)4-6-15/h7H,3-6H2,1-2H3 .Scientific Research Applications
Synthesis and Chemical Properties
Pyrimidine derivatives, including 4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine, are crucial intermediates in the synthesis of various chemical entities. The regioselective synthesis of pyrimidine derivatives using organolithium reagents highlights the chemical versatility of these compounds, enabling the formation of C-4 substituted products, which are pivotal in further chemical transformations (Abdou, 2006). Furthermore, the development of novel oxazolo[5,4-d]pyrimidines through a scaffold hopping strategy exemplifies the innovation in drug discovery, underscoring the potential of pyrimidine derivatives as competitive CB2 neutral antagonists (Tuo et al., 2018).
Pharmacological Research
The structure-activity relationship (SAR) studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands reveal the importance of the pyrimidine core in medicinal chemistry. These studies have led to the identification of potent compounds with anti-inflammatory and antinociceptive activities, indicating the therapeutic potential of pyrimidine derivatives in pain management (Altenbach et al., 2008). Additionally, the synthesis and evaluation of pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors offer promising directions for Alzheimer's disease treatment, showcasing the dual inhibitory capabilities of these compounds (Mohamed et al., 2011).
Material Science and Imaging
In the field of imaging, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent for imaging IRAK4 enzyme in neuroinflammation showcases the use of pyrimidine derivatives in developing novel diagnostic tools (Wang et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-6-(2-methylpiperazin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-7-5-11-2-3-14(7)9-4-8(10)12-6-13-9/h4,6-7,11H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWPZFREZFOEOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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